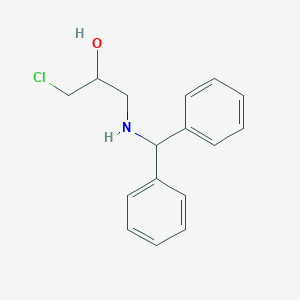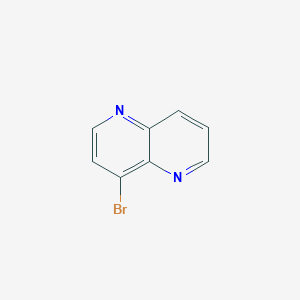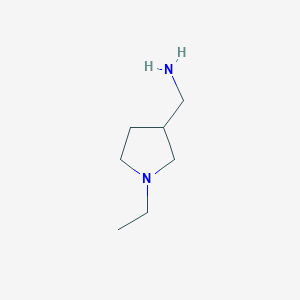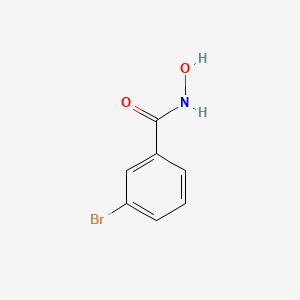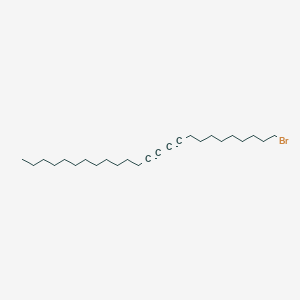
5-Bromo-4-nitrothiophene-2-carbaldehyde
Descripción general
Descripción
The compound 5-Bromo-4-nitrothiophene-2-carbaldehyde is a derivative of thiophene, which is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The presence of bromo and nitro substituents on the thiophene ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of thiophene derivatives has been explored in several studies. For instance, the photochemical synthesis of phenyl-2-thienyl derivatives involves the irradiation of 5-bromo-thiophene-2-carbaldehyde in benzene solution to yield the corresponding 5-phenyl derivatives . This method demonstrates the reactivity of halogenated thiophenes and their potential to form various substituted products under photochemical conditions. Similarly, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reactants under reflux conditions in ethanol can lead to the formation of bromo-substituted indole derivatives with good yield . These methods highlight the reactivity of bromo-substituted thiophenes in different synthetic routes.
Molecular Structure Analysis
The molecular structure of bromo-nitrothiophene derivatives can be characterized using various spectroscopic and thermal tools, as well as X-ray single crystal diffraction . The Hirshfeld surface analysis and 2D fingerprint plots can provide insights into the intermolecular interactions and atom-to-atom interactions within the crystal structure . Additionally, computational methods such as density functional theory (DFT) can be used to optimize the molecular geometry and compare it with experimental data .
Chemical Reactions Analysis
The reactivity of thiophene derivatives bearing electron-acceptor substituents like bromo and nitro groups has been studied, with reactions such as bromination and nitration being of particular interest . For example, the bromination of 2-cyanothiophene leads predominantly to the 4-bromo derivative, while nitration in acidic conditions can yield nitro derivatives of thiophenecarboxylic acid . These reactions are crucial for the functionalization of the thiophene ring and the introduction of various substituents that can alter the compound's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitrothiophene derivatives can be influenced by their substituents. The thermal stability of such compounds can be assessed through thermal analysis, revealing their stability up to certain temperatures . The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing information on the electronic transitions within the molecule . Moreover, the molecular electrostatic potential map can indicate the electrophilic and nucleophilic regions of the molecule, which are important for predicting its reactivity in various chemical reactions .
Aplicaciones Científicas De Investigación
-
Materials Science
- This compound also finds applications in the field of materials science. The specific applications and methods of use in this field are not detailed in the sources I found.
-
Organic Synthesis
- “5-Bromo-4-nitrothiophene-2-carbaldehyde” is used in organic synthesis. The specific applications and methods of use in this field are not detailed in the sources I found.
-
Preparation of Pyridine Derivatives
- “2-Bromo-5-nitrothiophene” may also be used in the preparation of “3-bromo-4-(5-nitro-2-thienyl)-6-ethoxypyridine” and "5-chloro-2-methoxy-4-(5-nitrothien-2-yl)-pyridine" . These compounds could have potential applications in various fields, but the specific details are not provided in the sources I found.
-
Preparation of Pyridine Derivatives
- “2-Bromo-5-nitrothiophene” may also be used in the preparation of “3-bromo-4-(5-nitro-2-thienyl)-6-ethoxypyridine” and "5-chloro-2-methoxy-4-(5-nitrothien-2-yl)-pyridine" . These compounds could have potential applications in various fields, but the specific details are not provided in the sources I found.
Propiedades
IUPAC Name |
5-bromo-4-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-5-4(7(9)10)1-3(2-8)11-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTNTCADPSCOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570262 | |
| Record name | 5-Bromo-4-nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-nitrothiophene-2-carbaldehyde | |
CAS RN |
79456-86-3 | |
| Record name | 5-Bromo-4-nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



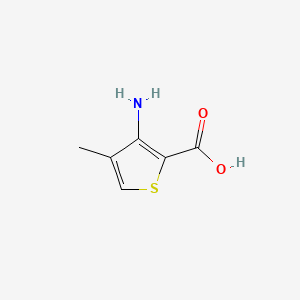

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)



